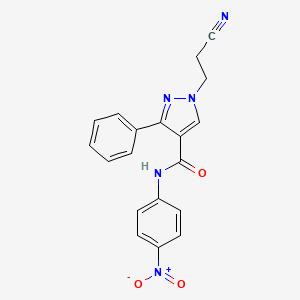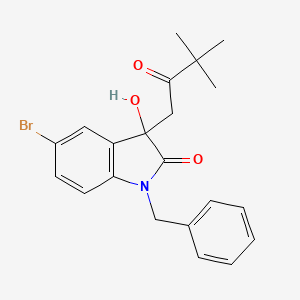![molecular formula C17H19NO2 B4168985 4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4168985.png)
4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Descripción general
Descripción
4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, also known as CC-1065 or its synthetic derivative duocarmycin, is a potent antitumor agent that has been extensively studied for its potential in cancer therapy. This compound belongs to the family of natural products known as enediyne antibiotics, which are characterized by their ability to undergo a Bergman cyclization reaction, leading to the formation of highly reactive diradical species that can cause DNA damage and cell death.
Mecanismo De Acción
The mechanism of action of 4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its analogs involves the formation of a highly reactive diradical species, which can cause DNA damage by cleaving the double-stranded DNA molecule. This leads to the formation of DNA adducts, which can then trigger cell death by apoptosis or necrosis. The selectivity of 4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione for cancer cells is thought to be due to the higher rate of DNA replication and repair in these cells, which makes them more susceptible to DNA damage.
Biochemical and Physiological Effects:
4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its analogs have been shown to have a number of biochemical and physiological effects, including inhibition of DNA synthesis, induction of cell cycle arrest, and modulation of gene expression. In addition, these compounds have been found to have antiangiogenic and immunomodulatory effects, which may contribute to their antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its analogs for lab experiments is their high potency and selectivity for cancer cells, which allows for the study of their mechanisms of action and potential therapeutic applications. However, these compounds are also highly toxic and require specialized handling and storage procedures, which can limit their use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its analogs, including the development of more potent and selective derivatives, the investigation of their mechanisms of action and resistance, and the exploration of their potential in combination therapy with other anticancer agents. In addition, the use of 4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as a tool for the selective cleavage of DNA in genomic studies and gene therapy applications is an area of active research.
Aplicaciones Científicas De Investigación
4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its derivatives have been extensively studied for their potential as anticancer agents, due to their ability to selectively target and destroy cancer cells. These compounds have been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, breast, lung, and colon cancer, both in vitro and in vivo. In addition, 4,6-diethyl-4,9-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been found to be active against multidrug-resistant cancer cells, making it a promising candidate for combination therapy with other anticancer agents.
Propiedades
IUPAC Name |
9,11-diethyl-5,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-5-11-9-17(4,6-2)18-14-12(11)8-7-10(3)13(14)15(19)16(18)20/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHDAOZYTIKTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)C)(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-[4-methoxy-3-(methoxymethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4168904.png)
![4-{2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B4168912.png)
![N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B4168928.png)


![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4168943.png)
![12-(4-methoxyphenyl)-3-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4168952.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4168965.png)
![3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4168973.png)
![N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4168979.png)
![N,N-diethyl-2-{[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanamide](/img/structure/B4168981.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4168999.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl]-3-methylbutanamide](/img/structure/B4169000.png)
![methyl 4-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4169012.png)